2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
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Overview
Description
2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that features a chloroethanone group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of a pyrrolidine derivative with a chloroethanone precursor. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the chloro group to a hydroxyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of polar aprotic solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
The compound or its derivatives could be investigated for therapeutic applications, including as potential drugs for treating various diseases.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-aminomethyl-pyrrolidin-1-yl)-ethanone
- 2-Chloro-1-(3-methylaminomethyl-pyrrolidin-1-yl)-ethanone
- 2-Chloro-1-(3-ethylaminomethyl-pyrrolidin-1-yl)-ethanone
Uniqueness
Compared to these similar compounds, 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone might exhibit unique reactivity or biological activity due to the presence of the dimethylamino group, which can influence its electronic properties and steric interactions.
Biological Activity
2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a chloroethanone moiety attached to a pyrrolidine ring, which may confer unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C9H17ClN2O, with a molecular weight of 204.70 g/mol. The structure includes a dimethylamino group, which may enhance its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | 2-chloro-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI Key | BGCXTXCFKVTUIA-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC1CCN(C1)C(=O)CCl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group may enhance its lipophilicity and facilitate membrane penetration, allowing it to exert effects on intracellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting psychoactive effects.
Biological Activity
Research has indicated that derivatives of this compound may exhibit various biological activities, including:
Anticancer Activity
A study highlighted the potential anticancer properties of related pyrrolidine derivatives, suggesting that modifications in the structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Antimicrobial Properties
Research into piperidine and pyrrolidine derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development as anticancer agents .
- Antibacterial Testing : A series of pyrrolidine derivatives were evaluated for their antibacterial efficacy, with some compounds showing MIC values comparable to established antibiotics, suggesting a viable alternative for treating resistant bacterial strains .
Properties
IUPAC Name |
2-chloro-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXTXCFKVTUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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